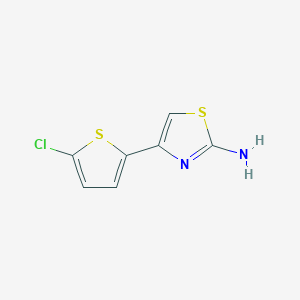

4-(5-Chlorothiophène-2-yl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale

Le thiophène et ses dérivés substitués, qui comprennent « 4-(5-Chlorothiophène-2-yl)-1,3-thiazol-2-amine », constituent une classe très importante de composés hétérocycliques. Ils possèdent une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale . Il a été rapporté qu'ils possèdent des propriétés anti-inflammatoires, antipsychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices du récepteur des œstrogènes, antimitotiques, antimicrobiens, inhibitrices des kinases et anticancéreuses .

Synthèse d'agents antiviraux

En partant de l'acide 4-chlorobenzoïque, 10 nouveaux dérivés de 5-(4-chlorophényl)-N-substitué-N-1,3,4-thiadiazole-2-sulfonamide ont été synthétisés en six étapes . Ces composés ont montré une certaine activité anti-virus de la mosaïque du tabac .

Science des Matériaux

Le thiophène et ses dérivés ont des applications en science des matériaux . Ils suscitent un grand intérêt dans l'industrie comme dans le milieu universitaire .

Synthèse d'agents anti-athérosclérotiques

Le 2-butylthiophène, un dérivé du thiophène, est utilisé comme matière première dans la synthèse d'agents anti-athérosclérotiques .

Développement d'insecticides

Les dérivés du thiophène agissent également comme agents complexants métalliques et sont utilisés dans le développement d'insecticides .

Synthèse d'agents anticancéreux

Le 2-butylthiophène est utilisé comme matière première dans la synthèse d'agents anticancéreux .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Mode of Action

It’s known that similar compounds can inhibit viral replication by interacting with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Biochemical Pathways

It’s known that similar compounds can disrupt the replication of the influenza a virus, which suggests that it may affect pathways related to viral replication .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

Similar compounds have been found to inhibit the replication of the influenza a virus .

Action Environment

Similar compounds have been found to be stable under normal storage conditions .

Activité Biologique

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is C_9H_7ClN_2S, with a molecular weight of approximately 216.68 g/mol. The compound features a thiazole ring substituted with a chlorothiophene moiety, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves several steps:

- Starting Material : The synthesis often begins with (5-Chlorothiophen-2-yl)methanamine hydrochloride.

- Reagents : Various reagents are used under specific conditions to facilitate the reaction.

- Methodology : A common method includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea under heating conditions.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine exhibits significant anti-inflammatory and analgesic properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that compounds with similar structures can effectively reduce inflammation by inhibiting these enzymes .

Table 1: Inhibitory Potency of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| COX-1 | 130 |

| COX-2 | 105 |

| 5-LOX | 90 |

These values indicate that the compound has a promising profile as a potential anti-inflammatory agent.

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The structural features of the compound contribute to its ability to disrupt bacterial cell functions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that modifications in the thiazole structure could enhance cytotoxicity significantly .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine with COX enzymes. These studies suggest that the compound can effectively interact with active sites of these enzymes, which is critical for its anti-inflammatory action .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities associated with different halogen substitutions in thiazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | Similar thiazole structure | Anti-inflammatory properties |

| 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine | Bromine substitution instead of chlorine | Antibacterial properties |

| 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amines | Methyl group instead of chlorine | Potentially lower toxicity |

This table illustrates how variations in substituents can lead to distinct biological activities.

Propriétés

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUOGWZDXYEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351496 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-45-9 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.